4-(Phenylsulfonyl)benzyl alcohol
Description
4-(Phenylsulfonyl)benzyl alcohol is a benzyl alcohol derivative substituted at the para position with a phenylsulfonyl (-SO₂Ph) group. This structural feature confers unique electronic and steric properties, distinguishing it from other benzyl alcohol derivatives. The sulfonyl group is strongly electron-withdrawing, enhancing the acidity of the benzylic hydroxyl group and influencing its reactivity in organic synthesis, particularly in nucleophilic substitutions or as a protecting group in pharmaceuticals .
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methanol |
InChI |
InChI=1S/C13H12O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
CTJSJECQOXDNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-(phenylsulfonyl)benzyl alcohol and selected analogs:
Structural and Electronic Effects
- Electron-Withdrawing Groups : The sulfonyl group in this compound significantly lowers the pKa of the hydroxyl group compared to electron-donating substituents (e.g., -OCH₃ in 4-methoxybenzyl alcohol) . This property makes it more reactive in deprotonation reactions.
- Steric Hindrance : Bulky substituents like -OCH₂Ph (4-benzyloxybenzyl alcohol) reduce accessibility to the hydroxyl group, limiting its utility in certain reactions, whereas the sulfonyl group provides planar steric effects .
Pharmaceutical and Biochemical Relevance
- Neuroprotection : 4-Hydroxybenzyl alcohol derivatives, such as gastrodin (4-HBA glucoside), are clinically studied for treating neurodegenerative diseases. The sulfonyl analog could enhance blood-brain barrier penetration due to increased polarity .
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